Epinecidin-1 is a bioactive antimicrobial peptide derived from the orange-spotted grouper (Epinephelus coioides). This peptide consists of 21 amino acids and is recognized for its diverse pharmacological properties, including antimicrobial, immunomodulatory, anticancer, and wound healing activities. The mature form of epinecidin-1 is characterized by an amphipathic α-helical structure and a hydrophilic C-terminal domain, which contributes to its biological functions .
Epinecidin-1 is isolated from the skin of the orange-spotted grouper, a species known for its immune response capabilities. The peptide has been extensively studied for its potential applications in both clinical and agricultural fields, particularly in enhancing fish immunity and promoting wound healing in humans .
The synthesis of epinecidin-1 typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into the desired sequence, ensuring high purity and yield. The synthetic version of epinecidin-1 is often referred to as Epi-1, comprising amino acid residues from positions 22 to 42 of the full-length precursor .
The synthesis process generally includes:
This synthetic approach enables researchers to obtain sufficient quantities of epinecidin-1 for biological studies and applications .
Epinecidin-1 exhibits a variety of chemical interactions that facilitate its antimicrobial activity:
Studies have shown that epinecidin-1 demonstrates a minimum inhibitory concentration against various pathogens, indicating its effectiveness in disrupting microbial growth through these chemical interactions .
The mechanism by which epinecidin-1 exerts its antimicrobial effects involves several steps:
In vitro studies have demonstrated that epinecidin-1 effectively reduces bacterial viability at concentrations as low as 62.5 µg/mL, showcasing its potent antimicrobial properties against a broad spectrum of pathogens .
Epinecidin-1 is typically characterized by:
Key chemical properties include:
These properties contribute significantly to its effectiveness in various applications .
Epinecidin-1 has several important scientific uses:
Research continues into optimizing epinecidin-1 for various therapeutic applications, leveraging its unique properties as an antimicrobial agent .
Epinecidin-1 (Epi-1) is a cationic antimicrobial peptide originally isolated from the orange-spotted grouper (Epinephelus coioides). The bioactive synthetic variant predominantly studied comprises 21 amino acid residues (positions 22–42 of the precursor protein) with the primary sequence GFIFHIIKGLFHAGKMIHGLV [1] [3]. This peptide exhibits a net charge of +2 to +5 at physiological pH, depending on the exact fragment studied, and a molecular weight of ~2.3–2.9 kDa [4] [6]. Epi-1 belongs to the piscidin family of fish-specific AMPs, sharing 54.5–78.6% sequence homology with related peptides like chrysophsins (71.4–78.6%), moronecidin (69%), and pleurocidin (61.9%) [1] [4]. A distinctive feature is its C-terminal RRRH motif, which contributes to its strong cationic character and functional versatility [1] [6].
Evolutionarily, piscidins represent an ancient defense mechanism in teleost fish. Epi-1’s gene structure comprises three introns and four exons, with regulatory elements in its promoter region (e.g., TATA box, C/EBPβ and HNF transcription factor binding sites) that modulate expression during immune challenges [4] [9]. Its expression is highly inducible by pathogens and immune stimulants like lipopolysaccharide (LPS) in immune-relevant tissues such as gills, skin, and intestines [3] [4].
Table 1: Primary Sequence Features of Epinecidin-1 Variants
Study Source | Amino Acid Sequence | Position in Prepropeptide | Length (aa) | Theoretical pI | Net Charge |
---|---|---|---|---|---|
Yin et al. (2006) | FIFHIIKGLFHAGKMIHGLVTRRRH | 23–47 | 25 | 12.81 | +5 |
Pan et al. (2007) | GFIFHIIKGLFHAGKMIHGLVTRRRHGVEE | 22–51 | 30 | 11.43 | +3 |
Synthetic Epi-1 (common) | GFIFHIIKGLFHAGKMIHGLV | 22–42 | 21 | 10.59 | +2 |
Epinecidin-1 adopts a dynamic amphipathic α-helical conformation in membrane-mimetic environments (e.g., SDS micelles or lipid bilayers), as confirmed by circular dichroism spectroscopy and computational modeling [1] [6]. This structure segregates hydrophobic (e.g., Phe2, Ile3, Phe6, Ile15) and cationic residues (e.g., Lys10, His12, Arg residues in extended forms) into distinct spatial sectors [4] [6]. The N-terminal domain (residues 1–15) forms a rigid helix, while the C-terminus (RRRH) may remain flexible, enhancing interactions with anionic microbial membranes [1] [8].
Helical wheel projections reveal a clearly demarcated hydrophobic arc spanning ~180°, contributing to membrane insertion, and a polar arc containing charged residues that facilitate initial electrostatic binding to phospholipid head groups [4] [8]. This amphipathicity is critical for pore formation via the "toroidal-pore" model, where Epi-1 monomers oligomerize and embed deeply into bilayers, causing curvature stress and leakage of cellular contents [6] [9]. Molecular dynamics simulations further indicate that Epi-1’s tertiary flexibility allows adaptive insertion into membranes with varying lipid compositions [6] [10].
Epi-1’s bioactivity is modulated by environmental factors, with notable stability under acidic conditions but sensitivity to heat and radiation:
Table 2: Stability of Synthetic Epi-1 (22-42) Under Stress Conditions
Condition | Parameter Tested | Change in Activity (vs. Control) | Pathogen Model |
---|---|---|---|
Temperature (40°C, 5 min) | MIC vs. MRSA | 32-fold increase | S. aureus (MRSA) |
Gamma irradiation | MIC vs. MRSA | 4-fold increase | S. aureus (MRSA) |
Acidic pH (pH 4.0) | MIC vs. V. vulnificus | No significant change | Vibrio vulnificus |
Alkaline pH (pH 9.0) | MIC vs. V. vulnificus | 8-fold increase | Vibrio vulnificus |
To overcome limitations in stability and potency, rationally designed Epi-1 analogs have been developed:
Bioengineering platforms leverage fusion protein systems (e.g., thioredoxin in pET-32a vector) for high-yield soluble expression. Enterokinase or acid-cleavable sites facilitate precise liberation of active peptides, enabling scalable synthesis [9] [10]. Recent variants also show improved resistance to physiological salts and proteases, addressing key delivery challenges [8] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0